![molecular formula C9H3Cl2F2N B6210460 1,3-dichloro-5,7-difluoroisoquinoline CAS No. 2090448-66-9](/img/no-structure.png)
1,3-dichloro-5,7-difluoroisoquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isoquinolines are a type of heterocyclic aromatic organic compound. The structure of 1,3-dichloro-5,7-difluoroisoquinoline suggests that it is an isoquinoline with two chlorine atoms and two fluorine atoms attached. The positions of these atoms can greatly influence the properties of the molecule .
Molecular Structure Analysis
The molecule’s structure is likely to be planar due to the aromatic nature of the isoquinoline. The presence of electronegative halogen atoms could introduce interesting electronic properties, as these atoms will pull electron density towards themselves .Chemical Reactions Analysis
As an aromatic halogenated compound, 1,3-dichloro-5,7-difluoroisoquinoline could undergo various reactions. For example, it might participate in nucleophilic aromatic substitution reactions, where a nucleophile attacks the positively charged carbon attached to the halogen .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its structure. The presence of halogen atoms could make the compound more dense and possibly increase its boiling and melting points compared to isoquinoline. The exact properties would need to be determined experimentally .Mechanism of Action
The mechanism of action of a compound depends on its use. For example, if it’s used as a pharmaceutical, the mechanism of action would refer to how it interacts with biological systems to produce its effects. Without specific information about the intended use of 1,3-dichloro-5,7-difluoroisoquinoline, it’s difficult to predict its mechanism of action .
Safety and Hazards
Future Directions
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for 1,3-dichloro-5,7-difluoroisoquinoline involves the reaction of 2,4-dichloro-6,8-difluoroaniline with ethyl glyoxylate followed by cyclization and deprotection.", "Starting Materials": [ "2,4-dichloro-6,8-difluoroaniline", "ethyl glyoxylate", "sodium ethoxide", "acetic acid", "hydrochloric acid", "sodium bicarbonate", "sodium chloride", "water" ], "Reaction": [ "Step 1: Dissolve 2,4-dichloro-6,8-difluoroaniline in acetic acid and add ethyl glyoxylate dropwise. Stir the mixture at room temperature for 2 hours.", "Step 2: Add sodium bicarbonate to the reaction mixture to neutralize the acid. Extract the product with dichloromethane and dry over sodium sulfate.", "Step 3: Cyclize the product by heating it with sodium ethoxide in ethanol. Reflux the mixture for 6 hours.", "Step 4: Add hydrochloric acid to the reaction mixture to protonate the nitrogen. Extract the product with dichloromethane and dry over sodium sulfate.", "Step 5: Deprotect the product by heating it with sodium bicarbonate in water. Extract the product with dichloromethane and dry over sodium sulfate.", "Step 6: Purify the product by column chromatography using silica gel as the stationary phase and dichloromethane/methanol as the mobile phase." ] } | |
CAS RN |
2090448-66-9 |
Product Name |
1,3-dichloro-5,7-difluoroisoquinoline |
Molecular Formula |
C9H3Cl2F2N |
Molecular Weight |
234 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.